Dezocine monohydrobromide is a synthetic opioid analgesic that exhibits unique pharmacological properties. It is primarily utilized in clinical settings for pain management, particularly in postoperative and cancer-related pain. The compound is classified as a mixed agonist-antagonist at opioid receptors, which distinguishes it from traditional opioids that primarily act as agonists. Dezocine has been marketed under the trade name Dalgan and is known by other names such as WY-16,225.
Dezocine is derived from the benzomorphan class of compounds, which are characterized by their complex cyclic structures. Its synthesis involves several chemical reactions that yield a compound with significant analgesic properties. As a mixed agonist-antagonist, dezocine binds to the μ-opioid receptor with high affinity while also interacting with the κ-opioid receptor, providing both pain relief and a lower risk of addiction compared to full agonists.
The synthesis of dezocine begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride or potassium tert-butoxide. This reaction produces 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone. Following this, cyclization occurs with sodium hydride to yield 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one. The resulting product is then treated with hydroxylamine hydrochloride to form an oxime. A subsequent reduction reaction in hydrogen gas leads to an isomeric mixture from which dezocine is crystallized and cleaved using hydrobromic acid .
Dezocine undergoes various chemical reactions that are significant for its pharmacological activity. It primarily interacts with opioid receptors through binding and activation mechanisms. The unique feature of dezocine is its ability to act as a biased agonist at the μ-opioid receptor; it activates G protein signaling without triggering the β-arrestin pathway . This selective activation may mitigate some of the adverse effects commonly associated with traditional opioids.
Additionally, dezocine has been shown to inhibit serotonin and norepinephrine reuptake transporters, suggesting potential applications beyond pain management .
Dezocine's mechanism of action involves its interaction with various opioid receptors in the central nervous system. It binds predominantly to the μ-opioid receptor, where it exerts analgesic effects by modulating pain perception pathways. The binding affinity varies across different receptors: it has high affinity for the μ-opioid receptor, intermediate for the κ-opioid receptor, and low for the δ-opioid receptor .
The pharmacological effects include inhibition of adenylate cyclase activity and modulation of ion channels (N-type and L-type calcium channels), which contribute to its analgesic properties . Furthermore, dezocine's role as a serotonin-norepinephrine reuptake inhibitor may enhance its efficacy in treating certain types of pain.
Dezocine monohydrobromide appears as a pale white crystalline powder with no distinct odor. It is soluble in water at concentrations up to 20 mg/ml and has a pH of approximately 4.6 when prepared as a 2% solution .
Key physical properties include:
Chemical identifiers include:
Dezocine has been investigated for various applications beyond traditional analgesia. Recent studies have explored its potential antitumor effects in specific cancer cell lines, indicating that it may influence cellular proliferation pathways . Additionally, its dual action as an opioid receptor modulator and serotonin-norepinephrine reuptake inhibitor suggests potential uses in treating conditions such as chronic pain syndromes or mood disorders.
In clinical settings, dezocine is primarily employed for managing acute pain following surgical procedures or in cancer care due to its effective analgesic properties coupled with a favorable safety profile compared to full agonist opioids .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: